Structural Differentiation: Ether-Bridge vs. Direct C–C Linkage in Cinnamate Esters
Methyl 3-(4-hydroxyphenoxy)prop-2-enoate contains a phenoxy ether (–O–) at the β-position of the propenoate chain (InChIKey: AZKLSRFFDFHMKP-VOTSOKGWSA-N), whereas its closest analog methyl 4-hydroxycinnamate (CAS 3943-97-3) bears a direct C–C bond between the phenyl ring and the propenoate unit [1]. This O-insertion increases the molecular weight from 178.18 g/mol (C₁₀H₁₀O₃) to 194.18 g/mol (C₁₀H₁₀O₄) and introduces an additional hydrogen-bond acceptor site, modifying both lipophilicity and electronic distribution across the conjugated system [1][2]. In class-level SAR studies, phenoxyphenyl cinnamic acid derivatives showed substantially enhanced LOX inhibition (IC₅₀ = 6 µM) compared with simple cinnamic acid conjugates (IC₅₀ = 66 µM), representing an 11-fold potency gain attributable to the phenoxy substitution pattern [3].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C₁₀H₁₀O₄; MW 194.18 g/mol; phenoxy ether bridge at β-position |
| Comparator Or Baseline | Methyl 4-hydroxycinnamate: C₁₀H₁₀O₃; MW 178.18 g/mol; direct C–C linkage |
| Quantified Difference | ΔMW = +16.00 g/mol (one additional oxygen atom); altered H-bond acceptor count |
| Conditions | Structural comparison based on InChI and spectral database entries |
Why This Matters
The additional ether oxygen changes physicochemical properties and reactivity, making the compound non-interchangeable with the phenyl analog in SAR campaigns.
- [1] SpectraBase. Methyl (E)-3-(4-hydroxyphenoxy)-2-propenoate. Compound ID: ICPSImGIdJr. John Wiley & Sons, Inc., 2024–2025. View Source
- [2] PubChem. Methyl 3-(4-hydroxyphenyl)prop-2-enoate (Compound Summary). National Center for Biotechnology Information, 2005. View Source
- [3] Pontiki, E.; et al. Multifunctional Cinnamic Acid Derivatives. Molecules 2017, 22(8), 1247. View Source
